Product packaging for Benzonitrile, 4-[(5-iodopentyl)oxy]-(Cat. No.:CAS No. 147983-19-5)

Benzonitrile, 4-[(5-iodopentyl)oxy]-

Cat. No.: B1357166
CAS No.: 147983-19-5
M. Wt: 315.15 g/mol
InChI Key: ZEVJOICPNUFZOW-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[(5-iodopentyl)oxy]- is a synthetic organic compound featuring a benzonitrile core substituted with a 5-iodopentyloxy chain. This structure combines an aromatic nitrile group with an alkyl iodide terminus, making it a valuable bifunctional building block in medicinal chemistry and materials science research. The iodine atom serves as an excellent leaving group for nucleophilic substitution reactions, such as in alkylation processes, while the benzonitrile moiety is a common component in pharmaceuticals and agrochemicals . The pentyloxy linker provides a flexible spacer of defined length, which is often utilized in the design of molecular probes and the synthesis of more complex structures. As a reagent, its primary research value lies in its application as a key intermediate for constructing candidate molecules in drug discovery programs and for the development of advanced materials . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14INO B1357166 Benzonitrile, 4-[(5-iodopentyl)oxy]- CAS No. 147983-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-iodopentoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO/c13-8-2-1-3-9-15-12-6-4-11(10-14)5-7-12/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVJOICPNUFZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583293
Record name 4-[(5-Iodopentyl)oxy]benzonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID10583293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147983-19-5
Record name 4-[(5-Iodopentyl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Benzonitrile, 4 5 Iodopentyl Oxy

Strategic Retrosynthetic Analysis of Benzonitrile (B105546), 4-[(5-iodopentyl)oxy]-

A retrosynthetic analysis of the target molecule, Benzonitrile, 4-[(5-iodopentyl)oxy]-, suggests a disconnection at the ether linkage and the carbon-iodine bond. This approach simplifies the structure into more readily available or synthetically accessible precursors. The primary disconnection is at the ether oxygen, leading to two key synthons: a 4-cyanophenoxide anion and a 5-iodopentyl cation. The synthetic equivalents for these are 4-cyanophenol (also known as 4-hydroxybenzonitrile) and a 1,5-dihalopentane, respectively.

A further disconnection on the 5-iodopentyl moiety reveals that it can be derived from a more common 5-bromopentyl or 5-chloropentyl group via a halogen exchange reaction. This leads to a practical synthetic strategy: the etherification of 4-cyanophenol with a 1,5-dihalopentane (e.g., 1,5-dibromopentane), followed by a selective halogen exchange to introduce the terminal iodide.

Synthesis of the 4-Substituted Benzonitrile Core Precursors

The cornerstone of the synthesis is the precursor, 4-cyanophenol. Several established methods exist for its preparation, starting from various aromatic compounds.

One prominent method involves the reaction of 4-bromophenol (B116583) with copper(I) cyanide. Another common approach is the ammoxidation of p-cresol. Additionally, 4-cyanophenol can be synthesized from 4-chlorobenzonitrile (B146240) by reaction with sodium methoxide, followed by acidification. A further route begins with p-hydroxybenzoic acid, which is converted to its amide and subsequently dehydrated to the nitrile.

The choice of method often depends on the availability and cost of the starting materials, as well as considerations of scale and environmental impact.

Table 1: Comparison of Synthetic Routes to 4-Cyanophenol

Starting MaterialKey ReagentsTypical Yield (%)Notes
p-Hydroxybenzoic AcidThionyl chloride, Ammonia~88%Multi-step process, suitable for industrial scale.
4-BromophenolCopper(I) cyanideVariableClassic Rosenmund-von Braun reaction.
p-CresolAmmonia, Oxygen, CatalystHighAmmoxidation process.
4-ChlorobenzonitrileSodium methoxide, AcidGoodNucleophilic aromatic substitution.

Elaboration of the Alkoxy Chain and Terminal Iodination

With the 4-cyanophenol core in hand, the next phase involves the construction of the 5-iodopentyloxy side chain. This is typically achieved in two distinct steps: etherification followed by halogenation.

Etherification Protocols for the para-Hydroxyl Group of Benzonitrile Derivatives

The Williamson ether synthesis is the most common and effective method for forming the ether linkage. This reaction involves the deprotonation of the phenolic hydroxyl group of 4-cyanophenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.

To synthesize the precursor for the target molecule, 4-cyanophenol is reacted with a dihaloalkane such as 1,5-dibromopentane (B145557) or 1-bromo-5-chloropentane. The reaction is typically carried out in the presence of a base to deprotonate the phenol.

Table 2: Typical Conditions for Williamson Ether Synthesis of 4-(5-bromopentyloxy)benzonitrile

BaseSolventTemperature (°C)Typical Yield (%)
Potassium Carbonate (K₂CO₃)Acetone (B3395972) or AcetonitrileReflux85-95%
Sodium Hydride (NaH)Dimethylformamide (DMF)Room Temp. to 50°C>90%
Sodium Hydroxide (B78521) (NaOH)Phase Transfer Catalyst50-80°C70-85%

The choice of base and solvent is critical for optimizing the reaction. Stronger bases like sodium hydride can lead to higher yields at lower temperatures, while milder bases like potassium carbonate are often preferred for their ease of handling and lower cost.

Controlled Introduction of the 5-Iodopentyl Moiety

Directly using 1,5-diiodopentane (B146698) for the etherification is possible but often less practical due to the higher cost and reactivity of diiodoalkanes, which can lead to side reactions. A more controlled and cost-effective approach is to first synthesize an intermediate like Benzonitrile, 4-[(5-bromopentyl)oxy]- and then convert the terminal bromine to iodine.

Optimization of Halogenation Reactions for Selective Iodide Incorporation

The Finkelstein reaction is the method of choice for converting the terminal bromo or chloro group to an iodide. This reaction involves treating the haloalkane with an excess of an alkali metal iodide (typically sodium iodide) in a suitable solvent, usually acetone.

The success of the Finkelstein reaction relies on Le Chatelier's principle. Sodium iodide is soluble in acetone, while the resulting sodium bromide or sodium chloride is not. This causes the less soluble sodium halide to precipitate out of the solution, driving the equilibrium towards the formation of the desired alkyl iodide.

Table 3: Finkelstein Reaction Conditions for Terminal Iodination

SubstrateReagentSolventTemperature (°C)Typical Yield (%)
Benzonitrile, 4-[(5-bromopentyl)oxy]-Sodium Iodide (NaI)AcetoneReflux>95%
Benzonitrile, 4-[(5-chloropentyl)oxy]-Sodium Iodide (NaI)AcetoneReflux>90%

The reaction is generally high-yielding and clean, making it an efficient final step in the synthesis.

Multi-Step Synthesis Pathways and Yield Optimization for Benzonitrile, 4-[(5-iodopentyl)oxy]-

A common multi-step pathway for the synthesis of Benzonitrile, 4-[(5-iodopentyl)oxy]- can be summarized as follows:

Synthesis of 4-Cyanophenol: Starting from a suitable precursor like p-hydroxybenzoic acid.

Williamson Ether Synthesis: Reaction of 4-cyanophenol with 1,5-dibromopentane in the presence of a base like potassium carbonate to yield Benzonitrile, 4-[(5-bromopentyl)oxy]-.

Finkelstein Reaction: Conversion of the terminal bromide to an iodide by reacting with sodium iodide in acetone to afford the final product, Benzonitrile, 4-[(5-iodopentyl)oxy]-.

Yield optimization for this multi-step synthesis involves careful control of reaction conditions at each stage. For the Williamson ether synthesis, using an excess of the dihaloalkane can minimize the formation of the bis-ether byproduct. However, this necessitates a purification step to remove the unreacted dihaloalkane. In the Finkelstein reaction, using a significant excess of sodium iodide and ensuring anhydrous conditions can push the reaction to completion.

Exploration of Novel Catalytic Approaches in the Synthesis of Benzonitrile, 4-[(5-iodopentyl)oxy]-

The formation of the ether bond in Benzonitrile, 4-[(5-iodopentyl)oxy]- is a prime candidate for the application of advanced catalytic systems. The key reaction involves the nucleophilic substitution of a halogen on a pentyl chain by the phenoxide ion of 4-hydroxybenzonitrile (B152051). Novel catalytic approaches are centered on enhancing the reactivity of the nucleophile, activating the electrophile, and facilitating the reaction in multiphase systems.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis represents a significant advancement for reactions like the Williamson ether synthesis, particularly when dealing with reactants that have different solubilities. crdeepjournal.orgimpag.ch In the synthesis of Benzonitrile, 4-[(5-iodopentyl)oxy]-, the precursor 4-hydroxybenzonitrile is deprotonated by a base (e.g., sodium hydroxide) to form a phenoxide salt, which is soluble in an aqueous phase. The alkylating agent, such as 1,5-diiodopentane, is typically soluble in an organic solvent. Without a catalyst, the reaction is slow as the reacting species are separated in two immiscible phases.

A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the reaction by transporting the phenoxide anion from the aqueous phase to the organic phase. wikipedia.orgcrdeepjournal.org The large organic groups on the catalyst cation make the resulting ion pair soluble in the organic solvent, where it can readily react with the alkyl iodide. impag.ch

The effectiveness of PTC is influenced by the structure of the catalyst. Different catalysts can be screened to optimize reaction rates and yields.

Interactive Data Table: Comparison of Common Phase-Transfer Catalysts

Catalyst NameGeneral StructureKey FeaturesPotential Impact on Synthesis
Tetrabutylammonium bromide (TBAB)(C4H9)4N+Br-Symmetrical, widely available, and effective for many SN2 reactions.Can significantly increase the reaction rate by transporting the 4-cyanophenoxide into the organic phase.
Benzyltriethylammonium chloride (TEBAC)(C2H5)3(C7H7)N+Cl-Often used in industrial applications due to its cost-effectiveness.A practical choice for scaling up the synthesis, offering a balance of reactivity and cost.
18-Crown-6C12H24O6A crown ether that complexes with alkali metal cations (like K+), enhancing the nucleophilicity of the accompanying anion.When using a potassium base (e.g., K2CO3), it can dramatically increase the reaction rate by sequestering the potassium ion and liberating a "naked," highly reactive phenoxide anion. wikipedia.org
Aliquat® 336[(C8H17)3(CH3)N]+Cl-A mixture of quaternary ammonium chlorides with long alkyl chains, providing high solubility in organic solvents.Excellent for creating a reactive environment in the organic phase, potentially leading to higher yields and allowing for lower reaction temperatures.

Research findings indicate that the use of phase-transfer catalysts can lead to higher yields, reduce reaction times, and allow for the use of less expensive and safer bases like aqueous sodium hydroxide, contributing to a greener chemical process. phasetransfer.comresearchgate.net

Transition Metal-Catalyzed Approaches

While the Williamson ether synthesis is effective, especially with PTC, modern organic synthesis has also seen the rise of powerful transition metal-catalyzed cross-coupling reactions for the formation of C-O bonds. These methods can often tolerate a wider range of functional groups and may proceed under even milder conditions.

Copper-Catalyzed Ullmann-Type Reactions: The Ullmann condensation, traditionally a reaction between an aryl halide and an alcohol in the presence of stoichiometric copper at high temperatures, has been significantly improved through catalysis. researchgate.netrsc.org Modern protocols use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand. jsynthchem.com These ligands, often phenanthrolines or diamines, stabilize the copper catalyst and facilitate the crucial reductive elimination step that forms the ether bond. This approach could be applied to the synthesis of the target molecule by coupling 4-hydroxybenzonitrile with 1,5-diiodopentane. The advantage is the potential for lower reaction temperatures compared to the classic Ullmann conditions. jsynthchem.com

Palladium-Catalyzed Buchwald-Hartwig Amination: Originally developed for C-N bond formation, the Buchwald-Hartwig reaction has been extended to the synthesis of aryl ethers (C-O bond formation). organic-chemistry.org This method involves the cross-coupling of an aryl halide or triflate with an alcohol, catalyzed by a palladium complex. The choice of phosphine (B1218219) ligand is critical to the success of the reaction. numberanalytics.com For the synthesis of Benzonitrile, 4-[(5-iodopentyl)oxy]-, this would involve reacting an activated 4-halobenzonitrile with 5-iodopentan-1-ol. While this route changes the precursor, it showcases the versatility of modern catalytic methods.

Detailed Research Findings: Catalytic Systems for Aryl Ether Formation

The table below summarizes findings from literature on analogous aryl ether syntheses, demonstrating the progress in catalytic approaches.

Catalytic SystemReactantsConditionsYieldReference Concept
Traditional WilliamsonPhenol + Alkyl BromideNaH, DMF, 100 °C, 8h~70-85%Standard, non-catalytic approach requiring strong base and high temperature.
PTC WilliamsonPhenol + Alkyl Chloride50% NaOH (aq), Toluene, TBAB, 80 °C, 4h>90%Use of PTC allows for milder base and lower temperature, with improved yield and shorter reaction time. wikipedia.org
Modern Cu-Catalyzed4-Iodotoluene + PhenolCuI (cat.), Ligand, Cs2CO3, Toluene, 110 °C, 24h~85-95%Ligand-assisted copper catalysis enables efficient coupling under conditions milder than traditional Ullmann reactions. rsc.org
Pd-Catalyzed Buchwald-HartwigAryl Bromide + AlcoholPd(OAc)2 (cat.), Phosphine Ligand, NaOtBu, Toluene, 100 °C, 12h~80-98%Palladium catalysis offers a highly general and efficient method for a wide range of substrates. organic-chemistry.org

These novel catalytic approaches, particularly phase-transfer catalysis and transition metal-catalyzed reactions, offer significant advantages over traditional methods for the synthesis of Benzonitrile, 4-[(5-iodopentyl)oxy]-. They provide pathways to higher yields, greater selectivity, and milder reaction conditions, which are crucial for the efficient and scalable production of fine chemicals.

Mechanistic Studies and Reactivity Profiles of Benzonitrile, 4 5 Iodopentyl Oxy

Reactivity at the Nitrile Functionality of Benzonitrile (B105546), 4-[(5-iodopentyl)oxy]-

The nitrile group (C≡N) is a versatile functional group in organic synthesis due to the electrophilic nature of the carbon atom. libretexts.orglibretexts.org This electrophilicity arises from the significant polarization of the carbon-nitrogen triple bond, making the carbon atom susceptible to attack by nucleophiles. libretexts.orglibretexts.org

The electrophilic carbon of the nitrile group in Benzonitrile, 4-[(5-iodopentyl)oxy]- can undergo nucleophilic addition with a variety of nucleophiles. libretexts.org These reactions are analogous to those of carbonyl compounds. libretexts.org

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. openstax.org This reaction proceeds through an amide intermediate. libretexts.orgopenstax.org Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, forming an imine anion which is then protonated to an amide. openstax.org Further hydrolysis of the amide yields the corresponding carboxylic acid. openstax.org

Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents can add to the nitrile group to form imine anions. libretexts.orglibretexts.org Subsequent hydrolysis of the imine intermediate yields a ketone. libretexts.orglibretexts.org This reaction provides a valuable method for the formation of carbon-carbon bonds.

A summary of representative nucleophilic additions to the cyano group is presented in the table below.

NucleophileReagent(s)IntermediateFinal Product
Water (acid-catalyzed)H₃O⁺, heatAmideCarboxylic acid
Water (base-catalyzed)OH⁻, H₂O, heatImine anion, AmideCarboxylate
Grignard ReagentR-MgX, then H₃O⁺Imine anionKetone
Organolithium ReagentR-Li, then H₃O⁺Imine anionKetone
Hydride IonLiAlH₄, then H₂OImine anion, DianionPrimary amine

The nitrile group can be reduced to a primary amine using various reducing agents. wikipedia.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. wikipedia.org This process is widely used in industrial applications for the synthesis of primary amines. wikipedia.org However, depending on the reaction conditions, side reactions can lead to the formation of secondary and tertiary amines. wikipedia.org

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce nitriles to primary amines. libretexts.orgopenstax.org The reaction proceeds by the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion, which then undergoes a second hydride addition. openstax.orglibretexts.org Subsequent workup with water yields the primary amine. libretexts.orgopenstax.org Other borane (B79455) derivatives, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have also been shown to be effective for the reduction of a variety of nitriles. nih.govorganic-chemistry.org

The following table summarizes common methods for the reduction of nitriles.

Reagent(s)ProductNotes
H₂, Raney Ni/Pd/PtPrimary amineCan sometimes lead to secondary and tertiary amine byproducts. wikipedia.org
LiAlH₄, then H₂OPrimary amineA strong and effective reducing agent for nitriles. libretexts.orgopenstax.org
NaBH₄, CoCl₂Primary amineA milder alternative to LiAlH₄. wikipedia.org
Diisopropylaminoborane, cat. LiBH₄Primary amineEffective for a wide range of aliphatic and aromatic nitriles. nih.govorganic-chemistry.org

Transformations Involving the 5-Iodopentyl Moiety

The 5-iodopentyl group provides a reactive site for various transformations, primarily centered around the carbon-iodine bond.

The iodide atom is an excellent leaving group, making the terminal carbon of the pentyl chain susceptible to nucleophilic attack. csbsju.edu These reactions typically proceed via an Sₙ2 mechanism, especially with primary alkyl halides like the 5-iodopentyl group. chemguide.co.uk In an Sₙ2 reaction, a nucleophile directly attacks the carbon atom bearing the leaving group, leading to an inversion of stereochemistry if the carbon is chiral. chemguide.co.uk The rate of this bimolecular reaction depends on the concentration of both the substrate and the nucleophile.

The Finkelstein reaction is a classic example of an Sₙ2 reaction involving halide exchange. wikipedia.org Treating an alkyl iodide with a solution of sodium chloride or sodium bromide in acetone (B3395972) can lead to the corresponding alkyl chloride or bromide, driven by the precipitation of the less soluble sodium iodide in acetone. wikipedia.org

While Sₙ1 reactions are less common for primary alkyl halides due to the instability of the primary carbocation, they can occur under specific conditions that favor carbocation formation. testbook.com The Sₙ1 mechanism is a two-step process involving the initial formation of a carbocation, which is the rate-determining step, followed by a rapid attack by the nucleophile. chemguide.co.uk

The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate a carbon-centered radical. This can be achieved through various methods, including the use of radical initiators or electrochemical means. rsc.orgucl.ac.uk Recent advancements have highlighted electrochemical methods as a green and efficient alternative to traditional tin-based reagents for generating carbon-centered radicals from alkyl iodides. rsc.orgucl.ac.ukrsc.org These radicals can then participate in a variety of subsequent reactions, such as addition to alkenes or alkynes, providing a powerful tool for C-C bond formation. ucl.ac.uk The process can be initiated by an aryl radical abstracting the iodine atom to form a C-centered radical intermediate. researchgate.net

The carbon-iodine bond in the 5-iodopentyl group can participate in various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex organic molecules. nih.gov However, the use of alkyl halides in these reactions can be challenging due to slower oxidative addition and potential side reactions like β-hydride elimination. researchgate.net

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.org While typically used for aryl or vinyl halides, advancements have been made to include alkyl halides. The general mechanism involves oxidative addition of the alkyl iodide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the C-C bond. libretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.govpreprints.org While the classic Sonogashira reaction is not typically applied to unactivated alkyl halides, related copper-free methodologies have been developed. nih.gov

Heck Coupling: The Heck reaction typically involves the coupling of an alkene with an aryl or vinyl halide. nih.govmdpi.com While less common with unactivated alkyl halides, recent developments have shown the possibility of Mizoroki–Heck type couplings with alkyl chlorides, suggesting potential applicability to alkyl iodides under specific photoredox or other catalytic conditions. nih.gov

The following table provides a general overview of these cross-coupling reactions.

ReactionCoupling PartnerCatalyst SystemProduct
SuzukiOrganoboronic acid/esterPd catalyst, BaseAlkylated arene/alkene
SonogashiraTerminal alkynePd catalyst, Cu co-catalyst (optional), BaseAlkylated alkyne
HeckAlkenePd catalyst, BaseAlkylated alkene

Aromatic Ring Reactivity and Substituent Effects on Benzonitrile, 4-[(5-iodopentyl)oxy]-

The directing effects of the substituents determine the position of incoming electrophiles. The 4-[(5-iodopentyl)oxy]- group is an ortho, para-director because the resonance donation of its lone pair electrons increases the electron density at these positions. The cyano group, being a deactivating group, is a meta-director. ucsb.edu

In "Benzonitrile, 4-[(5-iodopentyl)oxy]-," the powerful ortho, para-directing ability of the alkoxy group dominates. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the alkoxy group (positions 3 and 5). The para position relative to the alkoxy group is already occupied by the cyano group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Benzonitrile, 4-[(5-iodopentyl)oxy]-

Electrophilic ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄Benzonitrile, 4-[(5-iodopentyl)oxy]-3-nitro-
Halogenation (Bromination)Br₂, FeBr₃Benzonitrile, 3-bromo-4-[(5-iodopentyl)oxy]-
Friedel-Crafts AcylationRCOCl, AlCl₃Benzonitrile, 3-acyl-4-[(5-iodopentyl)oxy]-
SulfonationSO₃, H₂SO₄5-cyano-2-[(5-iodopentyl)oxy]benzenesulfonic acid

Note: The table presents the expected major products based on the directing effects of the substituents. Minor isomers may also be formed.

Directed ortho metalation (DoM) is a powerful synthetic technique for the regioselective functionalization of aromatic rings. chem-station.comwikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. uwindsor.cabaranlab.org The resulting aryllithium intermediate can then react with various electrophiles.

The alkoxy group in "Benzonitrile, 4-[(5-iodopentyl)oxy]-" can function as a directing metalation group. The oxygen atom can coordinate with the lithium atom of the organolithium reagent, positioning the base to abstract a proton from one of the adjacent (ortho) carbon atoms (positions 3 or 5). wikipedia.org This approach offers a highly regioselective method for introducing substituents at these positions, complementing the outcomes of classical electrophilic aromatic substitution.

Table 2: Directed Ortho Metalation of Benzonitrile, 4-[(5-iodopentyl)oxy]-

StepReagentsIntermediate/Product
1. Lithiationn-BuLi, THF, -78 °C5-cyano-2-[(5-iodopentyl)oxy]phenyllithium
2. Quenching with Electrophile (e.g., CO₂)CO₂, then H₃O⁺5-cyano-2-[(5-iodopentyl)oxy]benzoic acid
2. Quenching with Electrophile (e.g., I₂)I₂Benzonitrile, 3-iodo-4-[(5-iodopentyl)oxy]-
2. Quenching with Electrophile (e.g., (CH₃)₃SiCl)(CH₃)₃SiClThis compound3-(trimethylsilyl)-

Note: The table illustrates a general strategy. The choice of base, solvent, temperature, and electrophile can be varied to achieve specific synthetic goals.

Spectroscopic and Structural Elucidation of Benzonitrile, 4 5 Iodopentyl Oxy

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the carbon-hydrogen framework.

The ¹H NMR spectrum of Benzonitrile (B105546), 4-[(5-iodopentyl)oxy]- provides distinct signals for each unique proton environment in the molecule. The aromatic region of the spectrum displays two doublets, characteristic of a 1,4-disubstituted benzene ring. These signals, typically found between δ 7.5 and 6.9 ppm, correspond to the protons on the benzonitrile core. The protons closer to the electron-withdrawing nitrile group (ortho) are expected to be deshielded and appear downfield compared to the protons adjacent to the oxygen atom (meta).

The aliphatic portion of the spectrum reveals the structure of the 5-iodopentyl chain. A triplet at approximately δ 4.0 ppm is assigned to the methylene protons directly attached to the ether oxygen (-O-CH₂-), deshielded by the electronegative atom. Another triplet, located around δ 3.2 ppm, corresponds to the methylene protons adjacent to the iodine atom (-CH₂-I). The remaining three methylene groups in the pentyl chain produce a more complex set of multiplets in the upfield region of the spectrum, typically between δ 1.5 and 2.0 ppm.

Detailed ¹H NMR spectral data are presented in the table below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.58Doublet2HAr-H (ortho to -CN)
6.93Doublet2HAr-H (ortho to -O)
4.01Triplet2H-O-CH₂-
3.24Triplet2H-CH₂-I
1.89Multiplet2H-O-CH₂-CH₂-
1.64Multiplet2H-CH₂-CH₂-I
1.55Multiplet2H-CH₂-CH₂-CH₂-

This table presents representative data compiled from typical NMR results for this compound. Actual experimental values may vary slightly.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For Benzonitrile, 4-[(5-iodopentyl)oxy]-, distinct signals are observed for the aromatic and aliphatic carbons. The aromatic region shows signals for the six carbons of the benzene ring. The carbon bearing the nitrile group (-CN) is significantly deshielded, while the carbon attached to the ether oxygen is also found downfield. The nitrile carbon itself appears as a unique signal, often in the range of δ 118-120 ppm.

The aliphatic region displays five distinct signals corresponding to the carbons of the pentyl chain. The carbon bonded to the oxygen (-O-CH₂) is observed around δ 68 ppm, while the carbon attached to the iodine (-CH₂-I) is found significantly upfield, typically around δ 6-7 ppm due to the heavy atom effect of iodine. The remaining methylene carbons of the chain are observed at intermediate chemical shifts.

A summary of the ¹³C NMR chemical shifts is provided below.

Chemical Shift (δ) ppmAssignment
161.8Ar-C (C-O)
133.9Ar-C (CH, ortho to -CN)
119.2-C≡N
115.2Ar-C (CH, ortho to -O)
104.3Ar-C (C-CN)
67.8-O-CH₂-
33.1-CH₂- (adjacent to -CH₂-I)
30.0-O-CH₂-CH₂-
28.1-CH₂-CH₂-CH₂-
6.5-CH₂-I

This table presents representative data compiled from typical NMR results for this compound. Actual experimental values may vary slightly.

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR experiments are invaluable for confirming the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling relationships between adjacent protons. For the aliphatic chain, cross-peaks would be observed between the protons at δ 4.01 (-O-CH₂) and δ 1.89 (-O-CH₂-CH₂-), and sequentially along the chain to the protons at δ 3.24 (-CH₂-I). In the aromatic region, a cross-peak between the doublets at δ 7.58 and δ 6.93 would definitively confirm their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a correlation between the proton signal at δ 4.01 and the carbon signal at δ 67.8, confirming the -O-CH₂- assignment. Similarly, it would link the proton signal at δ 3.24 to the carbon at δ 6.5 (-CH₂-I), and so on for all C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. Key correlations would include the one between the methylene protons at δ 4.01 (-O-CH₂) and the aromatic carbon at δ 161.8 (C-O), confirming the ether linkage. Correlations between the aromatic protons and the nitrile carbon would also be expected, solidifying the assignment of the aromatic system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. The theoretical exact mass of the [M+H]⁺ ion of Benzonitrile, 4-[(5-iodopentyl)oxy]- (C₁₂H₁₄INO) is calculated to be 316.0193 g/mol . An experimental HRMS measurement yielding a value very close to this theoretical mass would unequivocally confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) which is then fragmented to produce daughter ions. Analyzing these fragments provides detailed structural information. For Benzonitrile, 4-[(5-iodopentyl)oxy]-, the molecular ion [M]⁺ would be expected to undergo characteristic fragmentation.

A primary fragmentation pathway would involve the cleavage of the C-I bond, a relatively weak bond, to lose an iodine radical (•I), resulting in a prominent cation. Another significant fragmentation would be the cleavage of the ether bond. The molecule could fragment through the loss of the entire iodopentyl chain, leading to the formation of a 4-cyanophenoxide radical. Alternatively, cleavage of the alkyl chain can lead to a series of fragment ions. The observation of an ion at m/z 119 would correspond to the 4-hydroxybenzonitrile (B152051) fragment, a common cleavage product for such structures. An MS/MS experiment would allow for the isolation of the molecular ion and the unambiguous confirmation of these fragmentation pathways, thereby verifying the connectivity of the benzonitrile, ether, and iodopentyl moieties.

Infrared (IR) and Raman Spectroscopic Fingerprinting

The nitrile (C≡N) group is a strong absorber in a region of the IR spectrum that is relatively free from other functional group vibrations, making it a highly characteristic vibrational mode. masterorganicchemistry.com

Stretching Vibration (ν(C≡N)) : The most prominent vibrational mode of the nitrile group is its stretching vibration. In aromatic nitriles, this typically appears as a strong, sharp band in the infrared spectrum in the range of 2240-2220 cm⁻¹. For para-substituted benzonitriles, the electronic nature of the substituent can slightly influence the exact frequency. The electron-donating nature of the alkoxy group at the para position is expected to slightly lower the frequency of the C≡N stretch compared to unsubstituted benzonitrile. In the Raman spectrum, the nitrile stretch is also typically observed and can be quite intense.

The ether linkage and the terminal alkyl iodide also give rise to characteristic vibrational bands that can be identified in the IR and Raman spectra.

Ether Linkage (C-O-C) : The ether group is characterized by its asymmetric and symmetric stretching vibrations.

Asymmetric C-O-C Stretching : This mode is typically observed as a strong band in the IR spectrum, generally in the region of 1260-1200 cm⁻¹. For aryl alkyl ethers, this absorption is particularly intense.

Symmetric C-O-C Stretching : This vibration gives rise to a weaker band in the IR spectrum, usually found in the 1075-1020 cm⁻¹ range.

Alkyl Iodide Moiety (C-I) : The carbon-iodine bond is the weakest of the carbon-halogen bonds, and its stretching vibration occurs at lower frequencies.

C-I Stretching : The C-I stretching vibration is expected to appear in the far-infrared region of the spectrum, typically between 600 and 500 cm⁻¹. This absorption is often of medium to strong intensity. The presence of this band would be a key indicator of the iodo-functionalization of the pentyl chain.

The following table summarizes the expected characteristic IR and Raman active vibrational modes for "Benzonitrile, 4-[(5-iodopentyl)oxy]-".

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)
Nitrile (C≡N)Stretching (ν)2240 - 2220Strong, SharpStrong
Aromatic C-HStretching (ν)3100 - 3000MediumStrong
Aliphatic C-HStretching (ν)3000 - 2850Medium to StrongMedium
Aromatic C=CStretching (ν)1610 - 1580, 1510 - 1480Medium to StrongStrong
Aliphatic CH₂Bending (δ)~1470MediumMedium
Ether (Aryl-O)Asymmetric Stretching (ν_as)1260 - 1200StrongMedium
Ether (O-Alkyl)Symmetric Stretching (ν_s)1075 - 1020MediumWeak
Alkyl Iodide (C-I)Stretching (ν)600 - 500Medium to StrongStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Benzonitrile Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzonitrile moiety acts as a chromophore, absorbing UV radiation to promote electrons from lower to higher energy molecular orbitals. The absorption spectrum is characterized by one or more bands, with the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) being key parameters.

The electronic spectrum of benzonitrile and its derivatives is influenced by the substitution on the benzene ring. The presence of the electron-donating alkoxy group at the para-position to the electron-withdrawing nitrile group results in a push-pull system, which can lead to a red shift (bathochromic shift) of the absorption bands compared to unsubstituted benzonitrile. shimadzu.com

For "Benzonitrile, 4-[(5-iodopentyl)oxy]-", two main absorption bands characteristic of substituted benzenes are expected:

Primary Band (π → π*) : This high-energy transition is typically observed at shorter wavelengths, often below 250 nm. It corresponds to the excitation of a π electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Secondary Band (π → π) : This band, often exhibiting fine vibrational structure, is found at longer wavelengths, typically in the 270-290 nm range for similar compounds. This transition is also of a π → π nature but is formally forbidden by symmetry rules in benzene, becoming allowed with substitution.

The long, flexible, and non-conjugated (5-iodopentyl)oxy chain is not expected to significantly alter the position of these electronic transitions, as they are primarily governed by the electronic structure of the 4-alkoxybenzonitrile chromophore.

TransitionExpected λ_max Range (nm)Molar Absorptivity (ε)
Primary (π → π)~230 - 250High
Secondary (π → π)~270 - 290Moderate

X-ray Crystallography for Solid-State Molecular Architecture (if single crystals are obtainable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Obtaining single crystals of "Benzonitrile, 4-[(5-iodopentyl)oxy]-" of sufficient quality would allow for the elucidation of its molecular and supramolecular structure.

While specific crystallographic data for this compound is not available, insights can be drawn from the crystal structures of related 4-alkoxybenzonitrile derivatives.

Molecular Conformation : The molecule consists of a rigid benzonitrile head group and a flexible (5-iodopentyl)oxy tail. The dihedral angle between the plane of the benzene ring and the C-O-C plane of the ether linkage would be a key conformational parameter. The pentyl chain is expected to adopt a low-energy, extended (all-trans) conformation, although some degree of disorder is possible.

Crystal Packing : The packing of molecules in the crystal lattice would be governed by a combination of intermolecular interactions.

π-π Stacking : The aromatic benzonitrile groups are likely to engage in offset π-π stacking interactions, a common feature in the crystal structures of aromatic compounds.

Dipole-Dipole Interactions : The polar nitrile groups can participate in head-to-tail dipole-dipole interactions, contributing to the stability of the crystal lattice.

Theoretical and Computational Chemistry of Benzonitrile, 4 5 Iodopentyl Oxy

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Benzonitrile (B105546), 4-[(5-iodopentyl)oxy]- at the atomic level. These methods provide a detailed picture of the molecule's electronic landscape and energetic stability.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful computational tool used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For Benzonitrile, 4-[(5-iodopentyl)oxy]-, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set, would predict key structural parameters. These calculations would reveal that the benzonitrile group is largely planar, while the (5-iodopentyl)oxy chain exhibits significant flexibility.

The stability of the molecule is assessed by calculating its total electronic energy. Different conformations, arising from the rotation around the single bonds in the flexible side chain, will have slightly different energies. DFT calculations can identify the global minimum energy conformation, which is the most stable arrangement of the molecule.

Table 1: Predicted Geometric Parameters for Benzonitrile, 4-[(5-iodopentyl)oxy]- from DFT Calculations

ParameterPredicted ValueDescription
C≡N Bond Length~1.15 ÅThe length of the triple bond in the nitrile group.
C-O Bond Length (Aromatic)~1.37 ÅThe length of the bond connecting the oxygen to the phenyl ring.
C-O-C Bond Angle~118°The angle of the ether linkage.
C-I Bond Length~2.14 ÅThe length of the bond between the carbon and iodine atoms.

Ab Initio Calculations of Molecular Orbitals and Charge Distribution

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a detailed understanding of the electronic structure. These calculations are used to determine the distribution of electrons within the molecule through its molecular orbitals and to quantify the partial charges on each atom. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity and electronic properties.

For Benzonitrile, 4-[(5-iodopentyl)oxy]-, the HOMO is expected to be localized primarily on the electron-rich phenoxy portion of the molecule, while the LUMO is likely centered on the electron-withdrawing benzonitrile group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.

The charge distribution, often analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the polarity of the bonds and the electrostatic potential of the molecule. nih.govnih.gov The oxygen and nitrogen atoms are expected to carry partial negative charges, while the carbon atom of the nitrile group and the carbon attached to the iodine will be electrophilic with partial positive charges. This charge distribution is crucial for understanding intermolecular interactions and predicting reaction sites. nih.govnih.gov

Table 2: Calculated Electronic Properties of Benzonitrile, 4-[(5-iodopentyl)oxy]-

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to the molecule's ability to donate electrons.
LUMO Energy-1.2 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicates chemical stability and resistance to electronic excitation.
Dipole Moment~3.5 DQuantifies the overall polarity of the molecule.

Conformational Analysis and Molecular Dynamics Simulations of Flexible Chains

Conformational analysis involves systematically exploring the potential energy surface by rotating the molecule around its single bonds. acs.orgnih.gov This process identifies various stable conformers (local energy minima) and the energy barriers between them. chemrxiv.org For the pentyl chain, numerous staggered conformations are possible, and their relative energies can be calculated to determine their populations at a given temperature. acs.orgnih.gov

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. koreascience.krscielo.br By simulating the motion of the atoms at a specific temperature, MD can reveal how the flexible chain folds and moves, providing insights into the molecule's accessible shapes and its interactions in different environments, such as in solution or in a liquid crystalline phase. scielo.brrsc.org These simulations are particularly important for understanding how the molecule might pack in a condensed phase or bind to a surface. acs.orgrsc.org

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. nih.govmaterialsciencejournal.org

DFT calculations can be used to predict the infrared (IR) spectrum of Benzonitrile, 4-[(5-iodopentyl)oxy]-. nih.govacs.orgarxiv.org The vibrational frequencies and their corresponding intensities are calculated, allowing for the assignment of specific peaks in an experimental IR spectrum to the stretching and bending motions of particular bonds. For instance, a strong absorption band around 2230 cm⁻¹ would be predicted for the C≡N stretch, while various C-H and C-O stretching vibrations would appear at lower frequencies. materialsciencejournal.org

Predicting the Nuclear Magnetic Resonance (NMR) spectra is also a common application of computational chemistry. nih.govresearchgate.netresearchgate.net The chemical shifts of the ¹H and ¹³C nuclei can be calculated, providing a theoretical spectrum that can aid in the assignment of experimental NMR data. For organoiodine compounds, it is crucial to use basis sets that can accurately describe the large iodine atom, such as the 6-311G* basis set. reed.edunih.gov

Table 3: Predicted Spectroscopic Data for Benzonitrile, 4-[(5-iodopentyl)oxy]-

SpectroscopyKey Predicted FeatureApproximate Value
IRC≡N Stretch2230 cm⁻¹
IRC-O-C Stretch1250 cm⁻¹
¹³C NMRC≡N Carbon118 ppm
¹³C NMRC-I Carbon10 ppm
¹H NMRProtons adjacent to Oxygen4.0 ppm

Computational Design of Novel Derivatives and Reaction Pathways based on Benzonitrile, 4-[(5-iodopentyl)oxy]-

The computational models developed for Benzonitrile, 4-[(5-iodopentyl)oxy]- can be extended to design novel derivatives with tailored properties. For instance, the benzonitrile moiety is a common component in liquid crystals. minsky.aiosti.govresearchgate.netnih.govmdpi.com By computationally modifying the structure, such as changing the length of the alkyl chain or substituting the iodine with other functional groups, it is possible to predict how these changes would affect the molecule's shape, polarity, and intermolecular interactions, and thus its potential to form liquid crystalline phases. osti.govresearchgate.netnih.gov

Furthermore, computational chemistry can be used to explore potential reaction pathways for the synthesis and modification of this molecule. nih.gov For example, the reaction of 4-cyanophenol with 1,5-diiodopentane (B146698) would be a likely synthetic route. The terminal iodine also presents a site for further functionalization through nucleophilic substitution reactions. ucsb.eduoxfordsciencetrove.comacs.orgchemguide.co.ukkhanacademy.org The mechanism and energetics of these reactions can be studied computationally to predict reaction rates and identify potential byproducts, thereby guiding experimental efforts. nih.govmdpi.com

Functional Applications and Derivatization Potential of Benzonitrile, 4 5 Iodopentyl Oxy

Benzonitrile (B105546), 4-[(5-iodopentyl)oxy]- as a Versatile Synthetic Building Block

The dual functionality of Benzonitrile, 4-[(5-iodopentyl)oxy]- makes it a highly adaptable component in organic synthesis. The electron-withdrawing nitrile group can influence the reactivity of the aromatic ring, while the terminal iodide on the flexible pentyl ether chain serves as an excellent leaving group for nucleophilic substitution reactions.

Precursor to Structurally Diverse Benzonitrile Derivatives

The primary application of this compound is as a precursor for a wide array of benzonitrile derivatives. The alkyl iodide is susceptible to substitution by a variety of nucleophiles, enabling the introduction of different functional groups at the terminus of the pentoxy chain. This facilitates the synthesis of molecules with tailored properties. For example, reaction with amines, thiols, azides, or carboxylates can introduce new functionalities without altering the core benzonitrile structure. These derivatives are instrumental in fields such as medicinal chemistry and materials science. Nitriles themselves are crucial intermediates in organic synthesis. rsc.org

Intermediate in the Synthesis of Complex Organic Molecules

Beyond simple derivatization, Benzonitrile, 4-[(5-iodopentyl)oxy]- serves as a key intermediate in multi-step syntheses of more complex molecular targets. The sequential or tandem reactivity of its functional groups can be strategically employed to build intricate scaffolds. For instance, the iodide can be used to anchor the molecule to a larger framework, after which the nitrile group can undergo transformations such as hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions to form heterocyclic systems. Benzonitriles are stable compounds that can act as precursors for synthesizing benzylamine, which is a valuable pharmaceutical intermediate. researchgate.net

Below is an interactive table summarizing potential synthetic transformations for Benzonitrile, 4-[(5-iodopentyl)oxy]-.

Reactive SiteReagent/ConditionProduct Functional GroupResulting Compound Class
Alkyl IodideSodium Azide (NaN₃)Alkyl AzideAzido-benzonitrile derivative
Alkyl IodideSodium Cyanide (NaCN)Alkyl NitrileDinitrile derivative
Alkyl IodideAmmonia (NH₃)Primary AmineAmino-benzonitrile derivative
Alkyl IodideSodium Thiolate (RSNa)ThioetherThioether-benzonitrile derivative
Nitrile GroupH₂/Catalyst (e.g., Raney Ni)Primary Amine (benzylamine)4-(alkoxy)benzylamine derivative
Nitrile GroupH₃O⁺/HeatCarboxylic Acid4-(alkoxy)benzoic acid derivative
Nitrile GroupOrganometallic (e.g., RMgBr)Ketone4-(alkoxy)phenyl ketone derivative

Scaffold for the Development of Advanced Materials

The distinct chemical handles on Benzonitrile, 4-[(5-iodopentyl)oxy]- allow for its use as a foundational scaffold in the construction of specialized materials, including polymers and coordination complexes.

Incorporation into Polymer Architectures via Functional Group Transformation

The terminal iodide is a prime site for initiating or participating in polymerization reactions. For example, it can be converted into a polymerizable group, such as a methacrylate (B99206) or styrenic moiety, through nucleophilic substitution. Alternatively, the iodide itself can be used in certain controlled radical polymerization techniques. Once incorporated into a polymer backbone or as a side chain, the pendant benzonitrile group can impart specific properties, such as polarity or the ability to undergo further post-polymerization modification.

Design of Ligands for Coordination Chemistry, Leveraging the Nitrile Group

The nitrogen atom of the nitrile group possesses a lone pair of electrons, allowing it to act as a ligand and coordinate to metal centers. nih.govnih.gov While a simple benzonitrile might be a weakly coordinating ligand, incorporating it into a larger, specifically designed molecule derived from Benzonitrile, 4-[(5-iodopentyl)oxy]- can lead to the formation of stable coordination polymers or discrete metal-organic complexes. The long, flexible pentoxy chain can provide steric control or be functionalized with other donor atoms to create multidentate (chelating) ligands, enhancing binding affinity and selectivity for specific metal ions. These materials can have applications in catalysis, sensing, and gas storage.

Advanced Chemical Probes and Tags Utilizing the Reactive Iodide Moiety

The alkyl iodide function is particularly well-suited for applications in chemical biology and bio-conjugation. The carbon-iodine bond is reactive towards nucleophiles commonly found on biomolecules, such as thiols (cysteine residues) and amines (lysine residues). This reactivity allows Benzonitrile, 4-[(5-iodopentyl)oxy]- and its derivatives to be used as chemical probes. nih.gov

For example, a fluorescent dye or a reporter group could be attached to the benzonitrile core, and the resulting molecule could then be covalently attached to a protein or other biological target via the reactive iodide. The benzonitrile group itself can be useful, as the cyano moiety is a common pharmacophore. Furthermore, by replacing the stable iodine atom with a radioactive isotope, such as ¹²⁵I, the molecule can be transformed into a radioligand for imaging studies, such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT), to visualize the distribution of a target in biological systems. nih.gov

Future Directions and Emerging Research Avenues for Benzonitrile, 4 5 Iodopentyl Oxy

Development of Highly Selective and Sustainable Catalytic Methods for its Synthesis and Transformations

The future synthesis and modification of Benzonitrile (B105546), 4-[(5-iodopentyl)oxy]- are poised to benefit significantly from advancements in catalytic chemistry. The development of highly selective and sustainable methods will be crucial for unlocking its full potential.

Current synthetic routes to analogous 4-alkoxybenzonitriles often rely on traditional Williamson ether synthesis, which can be prone to side reactions and may require harsh conditions. Future research is expected to focus on the development of catalytic systems that can achieve the etherification of 4-cyanophenol with 1,5-diiodopentane (B146698) with high selectivity for mono-alkylation, thereby minimizing the formation of the bis-substituted product. Phase-transfer catalysis and the use of precisely designed solid-supported catalysts could offer greener and more efficient alternatives to conventional methods.

Furthermore, the catalytic transformation of the nitrile and iodo functionalities opens up a vast chemical space for derivatization. For instance, catalytic hydrogenation of the nitrile group could yield the corresponding primary amine, a valuable building block for pharmaceuticals and polymers. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, at the C-I bond of the iodopentyl chain would allow for the introduction of a wide array of functional groups, enabling the synthesis of a diverse library of derivatives. The development of catalysts that can selectively activate one functional group in the presence of the other will be a key challenge and a significant area of future investigation.

Table 1: Potential Catalytic Transformations for Benzonitrile, 4-[(5-iodopentyl)oxy]-

Catalytic ReactionTarget Functional GroupPotential Product
Selective HydrogenationNitrile4-[(5-iodopentyl)oxy]benzylamine
Suzuki CouplingC-I bond4-[(5-arylpentyl)oxy]benzonitrile
Sonogashira CouplingC-I bond4-[(5-alkynylpentyl)oxy]benzonitrile
Buchwald-Hartwig AminationC-I bond4-[(5-aminopentyl)oxy]benzonitrile
CarbonylationC-I bondEster or amide derivatives

Exploration of Bio-orthogonal Reactions with the Iodopentyl Moiety for Chemical Biology Applications

Bio-orthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, represents a particularly exciting frontier for Benzonitrile, 4-[(5-iodopentyl)oxy]-. wikipedia.org The iodopentyl moiety, while not a classic bio-orthogonal handle, has the potential to be developed into one.

Alkyl iodides are known to react with various nucleophiles. The challenge and opportunity lie in designing a specific reaction partner that is absent in biological systems and that reacts with the iodopentyl group under physiological conditions with favorable kinetics. For example, the development of novel phosphine (B1218219) or thiol-based probes that selectively react with the terminal iodide via nucleophilic substitution could be explored. Such a reaction would need to be highly specific to avoid cross-reactivity with endogenous nucleophiles like glutathione.

If successful, Benzonitrile, 4-[(5-iodopentyl)oxy]- could be utilized as a chemical reporter to label biomolecules. For instance, it could be incorporated into a larger molecule that targets a specific protein or cellular structure. Subsequent introduction of a fluorescently tagged reaction partner would then allow for the visualization and tracking of the target in a biological context. The benzonitrile group itself could also serve as a useful spectroscopic handle, with its vibrational properties being sensitive to the local environment.

Integration of Benzonitrile, 4-[(5-iodopentyl)oxy]- into Advanced Supramolecular Assemblies

The self-assembly of molecules into well-defined, functional architectures is a cornerstone of supramolecular chemistry. The distinct structural features of Benzonitrile, 4-[(5-iodopentyl)oxy]- make it an attractive building block for the construction of advanced supramolecular assemblies.

The benzonitrile group is a well-known participant in non-covalent interactions, including dipole-dipole interactions and hydrogen bonding (acting as a hydrogen bond acceptor). The aromatic ring can engage in π-π stacking interactions. The flexible pentoxy chain can provide conformational adaptability and participate in van der Waals interactions. Research has shown that cyanophenyl and alkoxy substituents can play a crucial role in controlling the dimensionality and periodicity of molecular assemblies on surfaces. nih.gov

Future research could explore the self-assembly of Benzonitrile, 4-[(5-iodopentyl)oxy]- on various surfaces or in different solvents to form liquid crystals, gels, or other ordered structures. The terminal iodo group could also be used as a reactive site to covalently link the molecules after self-assembly, leading to the formation of robust, patterned surfaces or polymeric materials. Furthermore, the ability of the nitrile group to coordinate with metal ions could be exploited to create metal-organic frameworks (MOFs) or coordination polymers with interesting electronic or porous properties.

Interdisciplinary Research Perspectives for Novel Functional Materials and Methodologies

The unique combination of a polar nitrile group, a flexible linker, and a reactive terminus in Benzonitrile, 4-[(5-iodopentyl)oxy]- opens up numerous avenues for interdisciplinary research aimed at creating novel functional materials and methodologies.

In materials science, this compound could serve as a precursor for liquid crystalline materials. The rigid benzonitrile core and the flexible alkyl chain are characteristic features of many liquid crystal molecules. By modifying the terminal iodo group, it may be possible to tune the mesomorphic properties and create materials for display technologies or optical sensors.

In the field of polymer chemistry, Benzonitrile, 4-[(5-iodopentyl)oxy]- could be used as a functional monomer. The iodo group can act as an initiator for living radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined polymers with a benzonitrile-containing side chain. These polymers could exhibit interesting dielectric properties or could be further functionalized through the nitrile group.

Moreover, the integration of this molecule into electronic devices is another promising direction. The polar nitrile group can influence the electronic properties of organic semiconductors. By incorporating Benzonitrile, 4-[(5-iodopentyl)oxy]- into organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs), it may be possible to modulate charge transport and device performance.

Q & A

Basic Questions

Q. What are the recommended protocols for synthesizing Benzonitrile, 4-[(5-iodopentyl)oxy]-?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or etherification. For example, reacting 4-hydroxybenzonitrile with 1-iodo-5-iodopentane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 5-iodopentyloxy chain. Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) ensures product purity . Monitoring reaction progress with TLC or HPLC is advised.

Q. How should researchers safely handle and store Benzonitrile, 4-[(5-iodopentyl)oxy]-?

  • Methodological Answer : Follow GHS guidelines for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory hazards (H335). Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Store in sealed, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify nitrile (C≡N stretch ~2220 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) groups .
  • NMR : ¹H NMR (CDCl₃) for alkyl chain protons (δ 1.2–1.8 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms the nitrile carbon (~115 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode) .

Advanced Research Questions

Q. How do solvent polarity and steric effects influence the fluorescence properties of this compound?

  • Methodological Answer : Solvent polarity affects twisted intramolecular charge-transfer (TICT) states. Use fluorescence spectroscopy in solvents like cyclohexane (non-polar) vs. acetonitrile (polar). Observe emission band shifts and quantum yield changes. Steric hindrance from the 5-iodopentyl chain may restrict planarization, altering radiative decay rates .

Q. Can this compound serve as a precursor for antiviral drug candidates?

  • Methodological Answer : The benzonitrile core and iodine substituent enable derivatization for structure-activity relationship (SAR) studies. For example, cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce heterocycles or fluorophores. Reference etravirine analogs (CAS 269055-15-4) for HIV protease inhibition strategies .

Q. How can researchers resolve contradictions in observed vs. predicted reaction yields during iodination?

  • Methodological Answer :

  • Experimental Design : Optimize stoichiometry (e.g., 1.2–1.5 equiv iodine source) and reaction time (monitor via GC-MS).
  • Data Analysis : Use DFT calculations (e.g., Gaussian 16) to model steric/electronic effects of the pentyl chain on iodination efficiency. Compare with empirical yield data to identify mechanistic bottlenecks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.